molecular formula C12H11NO5 B7891463 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione CAS No. 68388-07-8

1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione

Cat. No.: B7891463
CAS No.: 68388-07-8
M. Wt: 249.22 g/mol
InChI Key: VYQSFFXAFRBIFL-UHFFFAOYSA-N
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Description

1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative characterized by a 3-methoxybenzoyl ester group at the N1 position of the dione ring. Pyrrolidine-2,5-dione derivatives are heterocyclic compounds with diverse applications in medicinal chemistry, including anticonvulsant, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-9-4-2-3-8(7-9)12(16)18-13-10(14)5-6-11(13)15/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQSFFXAFRBIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551963
Record name 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68388-07-8
Record name 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione typically involves the esterification of pyrrolidine-2,5-dione with 3-methoxybenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione

  • Structure: Features a long aliphatic chain (11-sulfanylundecanoyl) instead of the aromatic 3-methoxybenzoyl group.
  • Applications : Used as a reactive intermediate for polymer conjugation (e.g., MUAPEI conjugates in drug delivery systems) .
  • Key Difference : The thiol-terminated chain enables covalent bonding to polymers or surfaces, unlike the aromatic ester in the target compound.

1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione

  • Structure: Contains a pyridine-2-ylamino-methyl group via a Mannich reaction.
  • Activity : Exhibits moderate antimicrobial activity against Escherichia coli, Salmonella typhi, and Aspergillus spp. (78–80% yield in synthesis) .

1-(4-Acetylphenyl)-3-(4-Bromophenyloxy)-pyrrolidine-2,5-dione

  • Structure : Substituted with acetylphenyl and bromophenyloxy groups.
  • Activity : Inhibits brain GABA-transaminase (IC₅₀ = 100.5 μM), comparable to the reference drug vigabatrin .
  • Key Difference : The dual aromatic substitution may enhance enzyme binding via π-π interactions, whereas the 3-methoxybenzoyl group in the target compound offers steric and electronic modulation.

Physicochemical Properties

  • Stability: Ester derivatives like 1-[(quinolin-6-ylcarbamoyl)oxy]pyrrolidine-2,5-dione (AccQ-Fluor) exhibit high stability due to urea-like structures . The target compound’s ester group may confer similar stability under physiological conditions.

Biological Activity

1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and therapeutic potential based on diverse research findings.

Synthesis of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with 3-methoxybenzoic acid or its derivatives. The process may include several steps such as esterification followed by cyclization to form the pyrrolidine-2,5-dione structure. The structure can be confirmed using various spectroscopic methods like NMR and IR spectroscopy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrolidine-2,5-dione derivatives. For instance, a study reported that compounds similar to 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione showed significant inhibition of cancer cell proliferation in MCF-7 breast cancer cells. At a concentration of 20 μM, these compounds reduced cell viability significantly compared to control groups .

CompoundConcentration (μM)Cell Viability (%)
Control0100
Sample A1095
Sample B2050

Anti-inflammatory and Antibacterial Properties

The anti-inflammatory effects of pyrrolidine derivatives have also been documented. In a study assessing various substituted pyrazolidine-3,5-diones, significant anti-inflammatory activity was noted using the carrageenan-induced paw edema model. The most active compounds exhibited substantial reduction in inflammation compared to controls . Furthermore, antibacterial assays indicated that certain derivatives displayed notable inhibition zones against common bacterial strains.

CompoundZone of Inhibition (mm)
Control0
RS-615
RS-918

The mechanism underlying the biological activity of 1-[(3-Methoxybenzoyl)oxy]pyrrolidine-2,5-dione is thought to involve inhibition of key enzymes related to cancer progression and inflammation. For instance, studies suggest that similar compounds inhibit aromatase and other steroidogenic enzymes critical for hormone-dependent cancers .

Case Studies

  • Case Study: MCF-7 Cell Line
    A recent investigation into the effects of pyrrolidine derivatives on the MCF-7 breast cancer cell line demonstrated that treatment with a specific derivative resulted in a dose-dependent decrease in cell viability, with approximately 50% reduction observed at higher concentrations (40 μM) .
  • Case Study: Anti-inflammatory Activity
    In an experimental model using rats, the administration of substituted pyrrolidine derivatives resulted in significant reductions in paw edema compared to untreated controls. This suggests that these compounds could be developed further as anti-inflammatory agents .

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